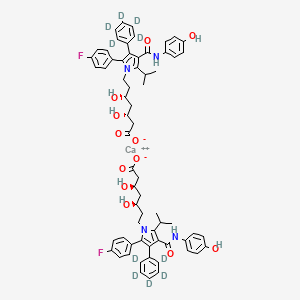
para-Hydroxy Atorvastatin-d5 CalciuM Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
para-Hydroxy Atorvastatin-d5 Calcium Salt: is a deuterated form of para-Hydroxy Atorvastatin Calcium Salt. It is primarily used as an internal standard for the quantification of atorvastatin in various analytical applications . This compound is a selective and competitive inhibitor of HMG-CoA reductase, an enzyme involved in the mevalonate pathway of cholesterol synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the deuteration of para-Hydroxy Atorvastatin Calcium Salt. . The key steps in the synthesis involve:
Ketal Deprotection: The pure product of the ketal deprotection step is isolated as a crystalline solid.
Ethyl Acetate Extraction: A convenient ethyl acetate extraction procedure is used to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step.
Industrial Production Methods
The industrial production of atorvastatin calcium, including its deuterated forms, involves high-yielding synthesis on a multi-kilogram scale. The process ensures product purities greater than 99.5% by implementing key improvements such as isolating the pure product of the ketal deprotection step and using ethyl acetate extraction .
化学反应分析
Types of Reactions
para-Hydroxy Atorvastatin-d5 Calcium Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
para-Hydroxy Atorvastatin-d5 Calcium Salt has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of atorvastatin.
Biology: Studied for its effects on cholesterol metabolism and its role as an HMG-CoA reductase inhibitor.
Medicine: Investigated for its potential in treating hypercholesterolemia and certain dyslipidemias.
Industry: Utilized in the pharmaceutical industry for the development of cholesterol-lowering drugs.
作用机制
The mechanism of action of para-Hydroxy Atorvastatin-d5 Calcium Salt involves the inhibition of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis . By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol .
相似化合物的比较
Similar Compounds
Atorvastatin Calcium Salt: The parent compound, used widely as a cholesterol-lowering drug.
ortho-Hydroxy Atorvastatin Calcium Salt: Another hydroxylated metabolite of atorvastatin.
Atorvastatin-d5 Calcium Salt: A deuterated form of atorvastatin used as an internal standard.
Uniqueness
para-Hydroxy Atorvastatin-d5 Calcium Salt is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications . Its ability to inhibit HMG-CoA reductase makes it a valuable tool in both research and clinical settings .
属性
分子式 |
C66H68CaF2N4O12 |
|---|---|
分子量 |
1197.4 g/mol |
IUPAC 名称 |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1/i2*3D,4D,5D,6D,7D; |
InChI 键 |
PYIWEMFVBXVPDU-UOXTVLSDSA-L |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















